

In Vitro Characterization of Azsmo-23: A Technical Guide

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Compound of Interest

Compound Name: Azsmo-23

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This technical guide provides an in-depth overview of the in vitro pharmacological and electrophysiological properties of **Azsmo-23** (N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide), a notable activator of the human ether-a-go-go-related gene (hERG)-encoded K⁺ channel (Kv11.1). The data and methodologies presented are compiled from published research to facilitate further investigation and application of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of **Azsmo-23** on wild-type (WT) hERG channels and various mutant and other cardiac ion channels.

Table 1: Potency of **Azsmo-23** on WT hERG Channels^{[1][2][3]}

Parameter	Value (μM)
EC50 (Pre-pulse Current)	28.6
EC50 (Tail Current)	11.2

Table 2: Efficacy of **Azsmo-23** on WT hERG Currents at 100 μM^{[1][2][3]}

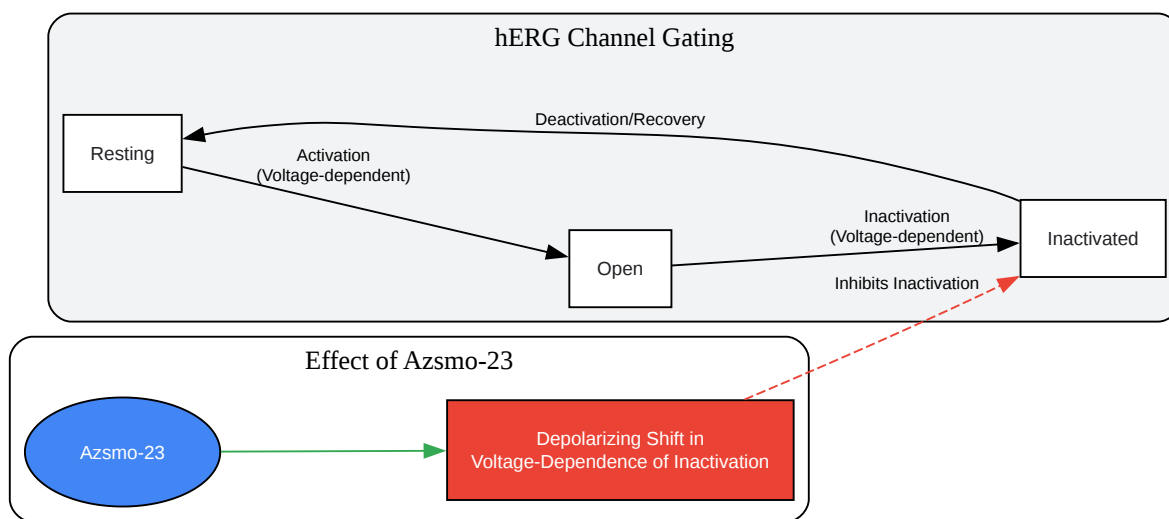
Current Type	Voltage	% Increase vs. Vehicle
Pre-pulse Current	+40 mV	952 ± 41%
Tail Current	-30 mV	238 ± 13%

Table 3: Activity Profile of **Azsmo-23** on Mutant hERG Channels and Other Cardiac Ion Channels[1][2][3]

Channel/Mutant	Effect of Azsmo-23
hERG Y652A	Block
hERG F656T	Enhanced Activation
hERG G628C/S631C (non-inactivating)	Inhibition
hKv4.3-hKChIP2.2	Block
hCav3.2	Block
hKv1.5	Block
hCav1.2/β2/α2δ	Activation

Mechanism of Action

Azsmo-23 is classified as a type 2 hERG channel activator.[2] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][2] Specifically, **Azsmo-23** induces a 74.5 mV depolarizing shift in the voltage-dependence of inactivation.[1][3] This modulation of channel gating leads to an increase in hERG channel current.



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Caption: Mechanism of **Azsmo-23** on hERG channel gating.

Experimental Protocols

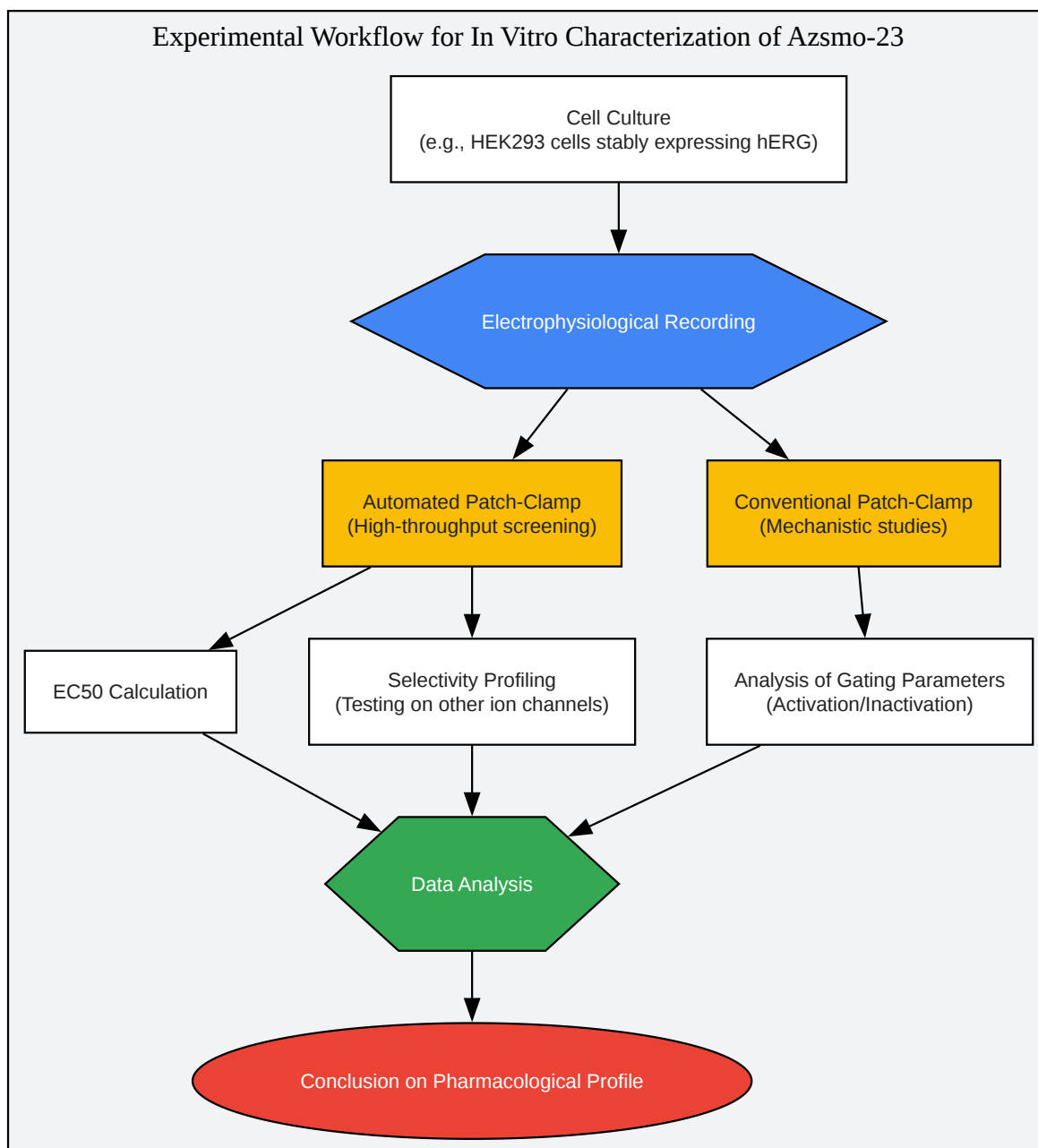
The characterization of **Azsmo-23** was primarily conducted using electrophysiological techniques.

Automated Electrophysiology:

- **Purpose:** To study the pharmacology of **Azsmo-23** on wild-type, mutant hERG channels, and other cardiac ion channels.
- **Methodology:** High-throughput automated patch-clamp systems were likely utilized to record ion channel currents from cells stably expressing the channel of interest. Various concentrations of **Azsmo-23** were applied to determine concentration-response relationships and calculate EC50 values. Standard voltage protocols were used to elicit and measure pre-pulse and tail currents.

Conventional Electrophysiology:

- Purpose: To characterize the detailed mechanism of action of **Azsmo-23**.
- Methodology: Whole-cell patch-clamp recordings were performed on single cells expressing the hERG channels. Specific voltage protocols were designed to isolate and study the voltage-dependence of activation and inactivation. The shift in the voltage-dependence of inactivation was determined by fitting the data to a Boltzmann function in the presence and absence of **Azsmo-23**.



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Caption: Experimental workflow for **Azsmo-23** characterization.

Structure-Activity Relationships and Selectivity

The structure-activity relationships for **Azsmo-23** appear to be very specific, as close analogues of the compound have been shown to act as hERG inhibitors rather than activators. [1][3] This highlights the subtle structural requirements for hERG channel activation by this chemical scaffold.

Furthermore, **Azsmo-23** is not a selective hERG activator.[1][2] It demonstrates inhibitory effects on several other cardiac ion channels, including hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, while activating hCav1.2/ β 2/ α 2 δ channels.[1][2] This lack of selectivity is an important consideration for its potential therapeutic applications.

Conclusion and Implications

Azsmo-23 is a potent type 2 activator of the hERG K⁺ channel, primarily acting through a depolarizing shift in the voltage dependence of inactivation. Its well-characterized in vitro profile, along with the contrasting activity of its close analogues, makes it a valuable pharmacological tool for elucidating the mechanisms of hERG channel gating and pharmacology.[1] These studies can contribute to a better understanding of this important cardiac ion channel from both a safety pharmacology perspective and in the context of developing treatments for conditions like congenital long QT syndrome.[1][2]

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